molecular formula C17H21N3O2S B5508454 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE

Cat. No.: B5508454
M. Wt: 331.4 g/mol
InChI Key: YTZOVERPLNRHKY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-4-[(pyridin-2-yl)methyl]piperazine is a piperazine derivative featuring a 4-methylbenzenesulfonyl (toluenesulfonyl) group at the 1-position and a pyridin-2-ylmethyl substituent at the 4-position of the piperazine ring. The sulfonyl group enhances metabolic stability and binding affinity, while the pyridinylmethyl moiety contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-15-5-7-17(8-6-15)23(21,22)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZOVERPLNRHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-[(pyridin-2-yl)methyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, while the piperazine ring can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Sulfonyl Group

1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()
  • Structure : Replaces the pyridinylmethyl group with a 4-fluorophenyl and retains the toluenesulfonyl group.
  • The toluenesulfonyl group maintains stability, as seen in its safety profile under GHS guidelines .
  • Applications : Likely used as a intermediate in antipsychotic or anticancer agents due to sulfonyl-piperazine pharmacophores.
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine ()
  • Structure : Features a bulkier 2-naphthylsulfonyl group and a propenyl substituent.
  • Properties : The naphthyl group increases lipophilicity (LogP: ~0.75 inferred from similar compounds), which may enhance blood-brain barrier penetration but reduce solubility .
1-Benzyl-4-[4-(4-methylpiperidin-1-yl)sulfonyl]benzenesulfonyl-piperazine ()
  • Structure : Dual sulfonyl groups with a benzyl and 4-methylpiperidine substituent.
  • Properties : The dual sulfonyl groups likely improve thermal stability but may introduce synthetic complexity.

Variations in the Aromatic Substituent

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ()
  • Structure : Replaces sulfonyl with a 2-fluorobenzoyl group and adds a nitrobenzyl moiety.
  • However, nitro groups are associated with toxicity risks .
1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine ()
  • Structure : Diphenylmethyl group at the 1-position and 4-methoxyphenylsulfonyl at the 4-position.
  • Properties : The methoxy group improves solubility (PSA: 28.16 Ų) but may reduce binding specificity due to steric hindrance .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()
  • Structure : Trifluoromethylphenyl and pyrazole substituents.
  • Properties : The trifluoromethyl group enhances metabolic resistance and hydrophobic interactions, commonly exploited in CNS drug design .

Pyridinyl-Containing Analogs

1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine ()
  • Structure : Sulfinyl group with dimethoxy-methylphenyl and pyridinyl substituents.
  • Properties : Sulfinyl groups are less stable than sulfonyls but offer reversible binding, useful in prodrug designs .
1-(Pyridin-2-ylmethyl)piperazine ()
  • Structure : Simplified analog lacking the sulfonyl group.
  • Properties : Lower molecular weight (177.25 g/mol) and higher volatility (boiling point: 91–93°C at 0.4 mmHg) make it a versatile intermediate for further functionalization .

Pharmacological and Toxicological Profiles

  • Toxicity : Compounds like 1-(2-keto-2-(3′-pyridyl)ethyl)-4-(2′-methoxyphenyl)piperazine () show moderate toxicity (mouse LD₅₀: 214 mg/kg, intraperitoneal), highlighting the need for substituent optimization to balance efficacy and safety .
  • Synthetic Yields: indicates that solvent choice (e.g., methanol vs. dichloromethane) and temperature significantly impact yields of piperazine derivatives, with polar aprotic solvents favoring sulfonylation reactions .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents LogP (Estimated) Toxicity (LD₅₀)
Target Compound C₁₇H₂₀N₄O₂S 344.43 4-MeBenzenesulfonyl, Pyridin-2-ylmethyl 1.2 Not Reported
1-(4-Fluorophenyl)-4-toluenesulfonyl (19) C₁₈H₁₉FN₂O₂S 346.42 4-Fluorophenyl, Toluenesulfonyl 1.5 Not Reported
1-(2-Naphthylsulfonyl)-4-propenyl (18) C₂₃H₂₄N₂O₂S 392.51 2-Naphthylsulfonyl, Propenyl 2.8 Not Reported
1-(Pyridin-2-ylmethyl)piperazine (22) C₁₀H₁₅N₃ 177.25 Pyridin-2-ylmethyl 0.75 Not Reported

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